Cas no 51226-47-2 (1,2-dimethyl-5-nitro-1H-indole)
1,2-dimethyl-5-nitro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole,1,2-dimethyl-5-nitro-
- 1,2-dimethyl-5-nitroindole
- NSC132134
- DTXSID60299695
- AKOS000430758
- NSC-132134
- 1,2-dimethyl-5-nitro-1h-indole
- XGUITPOMHSOVJA-UHFFFAOYSA-N
- SCHEMBL3481105
- 51226-47-2
- 1,2-dimethyl-5-nitro-1H-indole
-
- Inchi: 1S/C10H10N2O2/c1-7-5-8-6-9(12(13)14)3-4-10(8)11(7)2/h3-6H,1-2H3
- InChI Key: XGUITPOMHSOVJA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)C=C(C)N2C)=O
Computed Properties
- Exact Mass: 190.0743
- Monoisotopic Mass: 190.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 50.8Ų
Experimental Properties
- Density: 1.26
- Boiling Point: 353.2°Cat760mmHg
- Flash Point: 167.4°C
- Refractive Index: 1.616
- PSA: 48.07
1,2-dimethyl-5-nitro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D471508-10mg |
1,2-dimethyl-5-nitro-1H-indole |
51226-47-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D471508-50mg |
1,2-dimethyl-5-nitro-1H-indole |
51226-47-2 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | D471508-100mg |
1,2-dimethyl-5-nitro-1H-indole |
51226-47-2 | 100mg |
$ 210.00 | 2022-06-02 |
1,2-dimethyl-5-nitro-1H-indole Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1,2-dimethyl-5-nitro-1H-indole
Introduction to 1,2-dimethyl-5-nitro-1H-indole (CAS No. 51226-47-2)
1,2-dimethyl-5-nitro-1H-indole, identified by its Chemical Abstracts Service (CAS) number 51226-47-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitroindole class, a subclass of indole derivatives characterized by the presence of a nitro group and methyl substituents at specific positions. The structural features of 1,2-dimethyl-5-nitro-1H-indole make it a versatile scaffold for the development of novel bioactive molecules, particularly in the context of anticancer, antimicrobial, and anti-inflammatory applications.
The molecular structure of 1,2-dimethyl-5-nitro-1H-indole consists of an indole core, which is a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The presence of two methyl groups at the 1 and 2 positions enhances the lipophilicity and metabolic stability of the compound, while the nitro group at the 5 position introduces electrophilic reactivity, facilitating further functionalization. These structural attributes contribute to its potential as a precursor in synthetic chemistry and as an intermediate in drug discovery pipelines.
In recent years, there has been growing interest in nitroindoles due to their demonstrated biological activity. Specifically, derivatives of nitroindoles have shown promise in inhibiting various enzymes and receptors involved in pathological processes. For instance, studies have highlighted the potential of nitroindoles as kinase inhibitors, particularly in targeting tyrosine kinases that play a crucial role in cancer cell proliferation and survival. The electron-withdrawing nature of the nitro group enhances the reactivity of these compounds toward biological targets, making them valuable candidates for further optimization.
One of the most compelling aspects of 1,2-dimethyl-5-nitro-1H-indole is its role as a building block for more complex pharmacophores. Researchers have utilized this compound to synthesize novel analogs with enhanced potency and selectivity. For example, modifications at the nitro group or introduction of additional functional moieties have led to compounds with improved pharmacokinetic profiles. These efforts align with the broader goal of developing small-molecule drugs that can effectively modulate biological pathways while minimizing off-target effects.
The synthesis of 1,2-dimethyl-5-nitro-1H-indole typically involves multi-step organic transformations starting from readily available precursors such as indole. Common synthetic routes include methylation followed by nitration, where careful control over reaction conditions is essential to achieve high yields and purity. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving atom economy. These innovations are critical for scaling up production while adhering to environmental regulations.
The pharmacological evaluation of 1,2-dimethyl-5-nitro-1H-indole has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with biological targets such as enzymes and receptors involved in inflammation and cancer. Notably, derivatives of this compound have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. Additionally, some studies suggest that nitroindoles may exhibit antitumor effects by interfering with signaling pathways that promote cell growth and survival.
Preclinical research has further explored the therapeutic potential of 1,2-dimethyl-5-nitro-1H-indole and its derivatives. Animal models have provided insights into its efficacy across various disease models, including cancer and inflammatory disorders. These studies often focus on evaluating dose-response relationships, pharmacokinetic parameters, and safety profiles. The results from these preclinical trials are instrumental in determining whether such compounds are suitable for advancing into human clinical trials.
The regulatory landscape for pharmaceutical compounds like 1,2-dimethyl-5-nitro-1H-indole is stringent but well-defined. Regulatory agencies require comprehensive data on chemical synthesis, analytical characterization, pharmacological activity, toxicity profiles, and manufacturing processes before approving new drugs. Companies developing these compounds must navigate complex regulatory pathways to ensure compliance with safety and efficacy standards. This rigorous process ensures that only well-characterized and tested substances reach patients.
Future directions in the study of 1,2-dimethyl-5-nitro-1H-indole may include exploring its potential in combination therapies or investigating novel synthetic methodologies for improving its accessibility. The integration of computational chemistry techniques can also accelerate the design and optimization process by predicting binding affinities and identifying promising derivatives before experimental synthesis. Such interdisciplinary approaches are essential for staying at the forefront of drug discovery innovation.
In conclusion, 1,2-dimethyl-5-nitro-1H-indole (CAS No. 51226-47-2) represents a significant compound in pharmaceutical research due to its structural versatility and biological activity. Its role as a scaffold for developing novel therapeutic agents underscores its importance in medicinal chemistry. As research continues to uncover new applications and synthetic strategies, 1,2-dimethyl-5-nitro-1H-indole is poised to remain a valuable asset in the quest for innovative treatments across multiple therapeutic areas.
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